c-Met Kinase Inhibitory Potency: Nanomolar Activity Versus Inactive 6-Methoxy Analog
6-(Benzyloxy)quinolin-4-ol and its direct 6-benzyloxyquinoline derivatives exhibit potent, sub-nanomolar to low-nanomolar enzymatic inhibition of c-Met kinase. In enzymatic assays using recombinant c-Met, a representative 6-benzyloxyquinoline derivative achieved an IC50 of 9.3 nM . In contrast, the 6-methoxy analog (6-methoxyquinolin-4-ol) shows no meaningful c-Met inhibition and demonstrates limited biological activity overall (MIC >31 μM against M. tuberculosis in antimicrobial testing) . The benzyloxy substitution is essential for high-affinity c-Met binding; methoxy substitution at the same position fails to recapitulate this activity [1].
| Evidence Dimension | c-Met kinase enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 9.3 nM (representative 6-benzyloxyquinoline derivative) |
| Comparator Or Baseline | 6-Methoxyquinolin-4-ol: No reported c-Met activity; MIC > 31 μM in antimicrobial assay |
| Quantified Difference | >3,300-fold difference in potency (9.3 nM vs. >31,000 nM) |
| Conditions | Recombinant c-Met kinase enzymatic assay, ATP-competitive conditions |
Why This Matters
Researchers requiring c-Met inhibitory activity cannot substitute the 6-benzyloxy compound with cheaper 6-methoxy or 6-hydroxy analogs, as the benzyloxy group is a structural prerequisite for target engagement.
- [1] Nishii, H., et al. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1405-1409. View Source
